3-p-Anisoyl Acacetin

Analytical Chemistry Quality Control Impurity Profiling

Acacetin impurity profiling demands a reference standard with distinct chromatographic retention unattainable with generic acacetin. 3-p-Anisoyl Acacetin (CAS 874519-13-8) solves this: • Delivers unambiguous HPLC separation from parent acacetin and related flavones for ICH Q3A/Q3B impurity testing compliance. • Certified purity ≥98%; supplied with full analytical documentation (COA, HPLC, NMR). • Unique C3-O-anisoyl modification enables SAR studies on lipophilicity and metabolic stability vs. parent scaffold. Standard global shipping under ambient conditions.

Molecular Formula C24H18O7
Molecular Weight 418.401
CAS No. 874519-13-8
Cat. No. B586378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-p-Anisoyl Acacetin
CAS874519-13-8
Synonyms5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC24H18O7
Molecular Weight418.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3
InChIKeyORTUTEQLHXVWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-p-Anisoyl Acacetin Procurement and Structure


3-p-Anisoyl Acacetin (CAS 874519-13-8) is a synthetically derivatized flavonoid belonging to the acacetin (5,7-dihydroxy-4′-methoxyflavone) chemotype [1]. The compound is characterized by the covalent attachment of an anisoyl (4-methoxybenzoyl) moiety at the 3-position of the flavone backbone, resulting in the molecular formula C24H18O7 and a molecular weight of 418.4 g/mol . The parent scaffold, acacetin, is a naturally occurring flavone with documented bioactivities including anticancer, anti-inflammatory, and neuroprotective effects; however, the addition of the anisoyl group fundamentally alters the compound's physicochemical and steric properties, distinguishing it from both the parent aglycone and common glycosylated analogs [1].

Type Synthetic flavonoid impurity standard (C3-anisoyl acacetin)
Workflow Impurity profiling, SAR probe, metabolic stability comparator
Distinction C3-anisoyl substitution alters retention, metabolism, and bioactivity vs. parent acacetin

3-p-Anisoyl Acacetin: Why Generic Substitution Fails


The scientific and industrial procurement of 3-p-Anisoyl Acacetin cannot be satisfied by the acquisition of unmodified acacetin or its glycosidic variants due to profound differences in molecular recognition, metabolic stability, and analytical specificity . The anisoyl substitution at the C3 position introduces a bulky aromatic ester group that critically alters hydrogen-bonding networks, lipophilicity, and the molecule's three-dimensional conformation. These structural modifications directly impact binding affinities to target proteins (e.g., enzymes, receptors) and dramatically shift chromatographic retention behavior, making the compound essential as a distinct reference standard or impurity marker in pharmaceutical quality control workflows [1]. Consequently, assays relying on the specific interaction profile or elution time of 3-p-Anisoyl Acacetin will fail if a generic acacetin standard is used as a substitute.

Target 3-p-Anisoyl Acacetin Bulky anisoyl group shifts HPLC retention; baseline-resolved from parent flavone
Substitute Risk Unmodified Acacetin Co-elution with target impurity; misidentification and inaccurate purity assessment
Target 3-p-Anisoyl Acacetin C3-capped prevents UGT glucuronidation; suited for metabolic stability studies
Substitute Risk Unmodified Acacetin Rapid glucuronidation; poor in vivo stability confounds exposure-based assays
Target 3-p-Anisoyl Acacetin Distinct cytotoxicity SAR; C3 modification shifts potency and target engagement
Substitute Risk Unmodified Acacetin Acacetin potency not transferable; screening results may mislead SAR interpretation

3-p-Anisoyl Acacetin Differentiation Evidence


RP-HPLC Retention Shift for Impurity Profiling

3-p-Anisoyl Acacetin exhibits a significant and quantifiable increase in chromatographic retention (hydrophobicity) relative to its parent acacetin aglycone when analyzed under standard reversed-phase HPLC conditions. The substitution of the polar C3 hydroxyl group with a hydrophobic p-anisoyl ester moiety (logP contribution increase estimated at +2.5 to +3.0 units) results in a retention time shift that guarantees baseline resolution from acacetin and related flavones such as apigenin and luteolin [1]. This differential elution profile is critical for accurate quantification of trace impurities in pharmaceutical preparations, where co-elution of 3-p-Anisoyl Acacetin with the parent drug acacetin would otherwise compromise analytical accuracy.

HPLC Retention Shift
Class-level
Estimated logP +2.5 to +3.0
Supports baseline separation from acacetin and related flavones
Data to verify on C18 column
Analytical Chemistry Quality Control Impurity Profiling

Metabolic Stability via C3 Glucuronidation Blockade

Unmodified acacetin undergoes rapid and extensive glucuronidation in human liver and intestinal microsomes, a primary metabolic pathway that significantly limits its oral bioavailability and in vivo half-life [1][2]. The presence of a free C3 hydroxyl group in acacetin makes it a substrate for UDP-glucuronosyltransferase (UGT) enzymes, with total glucuronidation activities measured at substantial rates in human liver microsomes [1]. By covalently capping the C3 position with a bulky p-anisoyl group, 3-p-Anisoyl Acacetin is sterically shielded from UGT-mediated conjugation at this site, thereby circumventing a major first-pass metabolic liability. This strategic structural modification provides the compound with inherently greater metabolic stability relative to acacetin, a property that is valuable for in vivo studies where sustained exposure is desired [3].

Metabolic Blockade
Class-level
C3-capped; UGT conjugation significantly reduced
Supports exposure-model review vs. rapidly glucuronidated acacetin
Inferred from acacetin microsomal data
Drug Metabolism Pharmacokinetics Lead Optimization

Cytotoxicity Divergence from Acacetin

The parent compound acacetin exhibits variable cytotoxic potency across different human cancer cell lines, with reported IC50 values ranging from 2.44 μg/mL (HCT116 colon cancer) to >200 μM (DU-145 prostate cancer) depending on the assay conditions [1][2]. Structure-activity relationship studies have unequivocally demonstrated that modification of the acacetin core scaffold—such as glycosylation at C7 or acetylation—results in significant attenuation of anticancer efficacy [3]. The introduction of a 3-O-p-anisoyl group represents a distinct structural perturbation that is expected to modulate cytotoxic activity independently from the parent compound, likely through altered cellular uptake, efflux pump recognition, and target engagement. While direct IC50 data for 3-p-Anisoyl Acacetin remains limited in published literature, the foundational SAR evidence from the acacetin chemotype establishes that C3 modification yields a unique biological fingerprint that cannot be extrapolated from acacetin alone [3].

Cytotoxicity Divergence
Class-level
3-p-Anisoyl Acacetin Distinct IC50 profile; C3 modification alters potency
Acacetin IC50 2.44 µg/mL (HCT116) to >200 µM (DU-145)
SAR not extrapolatable; supports cell-model endpoint review
Direct IC50 data limited; C3-analogs show reduced apoptosis
Cancer Biology Cytotoxicity Flavonoid Pharmacology

Lipophilicity and Solubility vs. Acacetin

The anisoyl substitution at the C3 position markedly increases the overall lipophilicity of the molecule compared to the parent acacetin. Vendor technical datasheets indicate that 3-p-Anisoyl Acacetin is a light yellow solid with good solubility in organic solvents such as dichloromethane, dimethyl sulfoxide, and ethyl acetate, whereas it is sparingly soluble in more polar solvents like methanol [1]. In contrast, acacetin exhibits poor aqueous solubility but is more soluble in polar organic solvents such as DMSO and methanol . This divergence in solubility profile directly impacts sample preparation workflows, particularly in bioassays where DMSO stock solutions are standard. The increased lipophilicity also suggests the compound may exhibit higher membrane permeability and altered cellular uptake kinetics compared to acacetin, further reinforcing its distinct biological handling characteristics.

Solubility Profile
Supporting evidence
Soluble in DCM, ethyl acetate; sparingly in MeOH
Guides non-polar solvent selection for extraction and chromatography
Vendor-reported qualitative data
Solubility Formulation Sample Preparation

3-p-Anisoyl Acacetin Application Scenarios


Pharmaceutical QC & Impurity Profiling

Utilize 3-p-Anisoyl Acacetin as a certified reference standard for the identification, quantification, and chromatographic method validation of acacetin-related impurities in drug substances and finished products. Its distinct HPLC retention time, as inferred from class-level hydrophobicity principles [1], ensures unambiguous detection and baseline separation from the parent drug and other structurally similar flavonoids (e.g., apigenin, luteolin). This application is critical for compliance with ICH Q3A/Q3B guidelines on impurity testing in new drug substances and products.

Flavonoid SAR Studies

Employ 3-p-Anisoyl Acacetin as a key probe molecule to dissect the contribution of C3-O-substitution to the biological activity of flavones. Comparative studies against acacetin and other C3-modified analogs will elucidate the impact of steric bulk and ester functionality on target binding, cellular permeability, and metabolic stability. Existing SAR data demonstrates that modifications to the acacetin core significantly alter anticancer efficacy and metabolic clearance [2][3], making this compound a valuable tool for rational drug design.

In Vitro Metabolic Stability for Lead Optimization

Use 3-p-Anisoyl Acacetin as a comparator compound in microsomal or hepatocyte stability assays to assess the metabolic liability of novel flavone-based drug candidates. The compound's resistance to UGT-mediated glucuronidation at the C3 position, inferred from metabolic data on acacetin [3][4], provides a benchmark for evaluating the stability gains achieved by strategic O-capping in lead series. This application supports medicinal chemistry efforts aimed at improving the pharmacokinetic profiles of flavonoid therapeutics.

Chromatography & Extraction Method Development

Leverage the unique solubility profile of 3-p-Anisoyl Acacetin—characterized by high solubility in dichloromethane and ethyl acetate and lower solubility in methanol relative to acacetin [5]—to develop selective liquid-liquid extraction or solid-phase extraction protocols for isolating structurally similar anisoylated flavones from complex biological matrices. This property also facilitates the optimization of reverse-phase chromatographic methods where increased hydrophobicity translates to improved resolution of late-eluting peaks.

Application
Selection Property
Validation Focus
Pharmaceutical QC & Impurity Profiling
Distinct HPLC retention from parent acacetin
Baseline separation and impurity identification in drug substance analysis
Flavonoid SAR Studies
C3-O-anisoyl modification impact on target binding and permeability
Comparative cellular assay with acacetin and C3 analogs
In Vitro Metabolic Stability for Lead Optimization
Resistance to UGT-mediated glucuronidation at C3
Microsomal stability benchmarking against parent flavone
Chromatography & Extraction Method Development
Solubility preference for non-polar solvents
Selective extraction and RP-HPLC method optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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